6-Gingerol

概要

説明

ショウガオールは、新鮮なショウガ(Zingiber officinale)に含まれるフェノール系植物化学物質です。ショウガの辛味の原因であり、通常はショウガの根茎に黄色の油として存在しますが、低融点の結晶性固体としても存在する可能性があります。ショウガオールは、抗炎症作用、抗酸化作用、抗癌作用など、さまざまな薬効があることで知られています .

2. 製法

合成経路と反応条件: ショウガオールは、いくつかの方法によって合成できます。一般的な合成経路の1つは、バニリンとアセトンをアルドール縮合し、続いて水素化し、さらに酸化することです。反応条件は通常、アルドール縮合には水酸化ナトリウムなどの塩基を使用し、水素化段階にはパラジウム担持炭素などの触媒を使用します。

工業生産方法: ショウガオールの工業生産は、通常、ショウガの根茎からの抽出を行います。抽出プロセスは、さまざまな溶媒や技術を使用して最適化できます。例えば、高圧抽出法は、従来の方法と比較して、より高い濃度のショウガオールを得ることができることが示されています . 抽出されたショウガオールは、その後、クロマトグラフィー法を使用して精製され、高純度の製品が得られます。

準備方法

Synthetic Routes and Reaction Conditions: Gingerol can be synthesized through several methods. One common synthetic route involves the aldol condensation of vanillin with acetone, followed by hydrogenation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, and a catalyst like palladium on carbon for the hydrogenation step.

Industrial Production Methods: Industrial production of gingerol often involves extraction from ginger rhizomes. The extraction process can be optimized using various solvents and techniques. For instance, high-pressure extraction methods have been shown to yield higher concentrations of gingerol compared to traditional methods . The extracted gingerol is then purified using chromatographic techniques to obtain a high-purity product.

化学反応の分析

反応の種類: ショウガオールは、以下のを含むいくつかの種類の化学反応を起こします。

酸化: ショウガオールは、酸化されてジンゲロンとなり、これはスパイシーで甘い香りの化合物です。

脱水: ショウガが乾燥したり、軽く加熱されたりすると、ショウガオールは脱水反応を起こしてショウガオールになり、ショウガオールの約2倍の辛さがあります.

還元: ショウガオールは還元されてジヒドロショウガオールとなり、これは異なる生物活性を持っています。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

脱水: 軽い加熱や乾燥条件で脱水が誘起されます。

還元: 水素化ホウ素ナトリウムや触媒水素化などの還元剤を使用できます。

生成される主な生成物:

ジンゲロン: 酸化によって生成されます。

ショウガオール: 脱水によって生成されます。

ジヒドロショウガオール: 還元によって生成されます。

4. 科学研究への応用

ショウガオールは、幅広い科学研究への応用があります。

化学: さまざまな生物活性化合物の合成の出発物質として使用されます。

生物学: 細胞プロセスとシグナル伝達経路に対する影響について研究されています。

科学的研究の応用

Gingerol has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Used as a natural flavoring agent and preservative in the food industry.

作用機序

ショウガオールは、いくつかのメカニズムを通じてその効果を発揮します。

抗炎症作用: シクロオキシゲナーゼなどのプロ炎症性サイトカインや酵素の産生を阻害します.

抗酸化作用: フリーラジカルを除去し、抗酸化酵素の活性を高めます.

抗癌作用: さまざまなシグナル伝達経路を調節することにより、アポトーシスを誘導し、癌細胞の増殖を阻害します.

分子標的: 標的としては、核因子-κB(NF-κB)、ミトゲン活性化プロテインキナーゼ(MAPKs)、過渡性受容体電位バニロイド(TRPV)チャネルなどがあります.

6. 類似化合物の比較

ショウガオールは、ショウガオールとパラドールを含む関連する化合物のファミリーに属しています。これらの化合物は類似の構造を共有していますが、辛さや生物活性は異なります。

ショウガオールの独自性: ショウガオールは、辛さと薬効のバランスがとれているのが特徴です。ショウガオールほど辛くありませんが、依然として有意な生物活性を保持しているため、さまざまな用途に適した汎用性の高い化合物です。

類似化合物のリスト:

- ショウガオール

- パラドール

- ジンゲロン

- ジヒドロショウガオール

ショウガオールは、その多様な用途と独自の特性から、科学研究と産業応用の両方で大きな関心を集めている化合物です。

類似化合物との比較

- Shogaols

- Paradols

- Zingerone

- Dihydrogingerol

Gingerol’s diverse range of applications and unique properties make it a compound of significant interest in both scientific research and industrial applications.

生物活性

6-Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered significant attention due to its diverse biological activities. This article provides a comprehensive review of the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by various research findings and case studies.

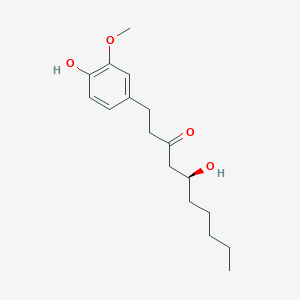

Chemical Structure and Properties

This compound is a phenolic compound characterized by its pungent flavor and numerous health benefits. Its chemical structure is shown below:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells by activating multiple signaling pathways. For instance, it has been shown to increase the expression of NAG-1 (nonsteroidal anti-inflammatory drug-activated gene) through the PKC and GSK-3β pathways, leading to enhanced apoptosis in human colon cancer cells .

- Cell Cycle Regulation : Research indicates that this compound induces cell cycle arrest at the G1 phase in hepatoma cells and G2/M phase arrest in colon cancer cells, effectively inhibiting cell proliferation .

- Inhibition of Tumor Growth : In vivo studies have shown that this compound significantly reduces tumor volume and weight in models of lung cancer (A549 cells) by suppressing USP14 expression and promoting autophagy-dependent ferroptosis .

Case Study: Lung Cancer

A study involving A549 lung cancer cells treated with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability and tumor growth. The administration of this compound resulted in increased levels of reactive oxygen species (ROS) and autophagy markers, indicating its role in tumor suppression .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating various inflammatory mediators:

- Reduction of Proinflammatory Cytokines : It effectively decreases levels of TNF-α, IL-6, and ICAM1 in liver disease models, suggesting its potential as a therapeutic agent for inflammatory conditions .

- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of oxidative stress pathways. For instance, this compound has been shown to reduce oxidative stress markers in models of liver damage induced by diethyl nitrosamine (DEN) .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological activity:

- Reactive Oxygen Species Scavenging : this compound enhances the expression of antioxidant enzymes such as γ-glutamylcysteine ligase (GCL) and heme oxygenase-1 (HO-1), which help mitigate oxidative stress-induced cellular damage .

- Protection Against Genotoxicity : In studies assessing genotoxicity, this compound was found to protect against oxidative damage caused by various agents, thereby preserving cellular integrity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens:

- Bacterial Inhibition : Research indicates that this compound disrupts bacterial cell membranes and inhibits biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This disruption leads to decreased virulence factor production and enhanced susceptibility to antibiotics .

Summary Table of Biological Activities

特性

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDIKRKFXEWBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041035 | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-14-6 | |

| Record name | [6]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。